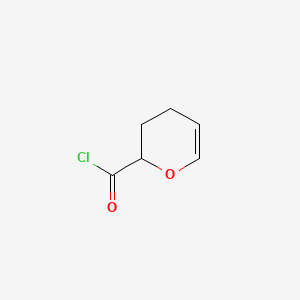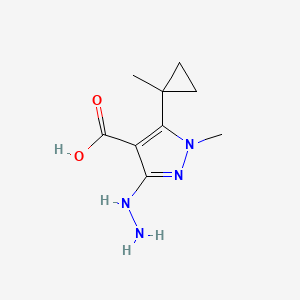![molecular formula C27H46N2O2 B570993 10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 144209-33-6](/img/structure/B570993.png)
10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound, also known as 2,16-Dipiperidin-1-ylandrosta-3,17-diol, is a complex organic molecule with the molecular weight of 458.73 . It is also referred to as (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,16-bis (1-piperidyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol .
Molecular Structure Analysis
The InChI code for the compound is 1S/C29H50N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-27,32-33H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.73 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.Applications De Recherche Scientifique
Phenanthrene Derivatives
Phenanthrenes, including their derivatives, have been extensively studied for their biological activities, such as cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. These compounds, found naturally in several plant families, have been identified as potential chemotaxonomic markers and are of great interest in developing new anticancer agents. For instance, denbinobin, a phenanthrene derivative, shows promise as a lead compound in cancer therapy due to its novel mechanism of action (Tóth, Hohmann, & Vasas, 2017).
Pyrrolidine-Based Compounds
Pyrrolidine rings are prevalent in medicinal chemistry, forming the backbone of many bioactive molecules designed for treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp^3 hybridization, contributing to the stereochemistry and increased three-dimensional coverage of the molecule. Compounds characterized by pyrrolidine rings have been associated with various biological profiles, indicating their potential in drug discovery for different therapeutic applications (Li Petri et al., 2021).
Applications in Cancer Research
The structural features of phenanthrene and pyrrolidine derivatives, such as planarity and the presence of nitrogen heterocycles, respectively, make these compounds suitable for intercalating with DNA and inhibiting enzymes involved in DNA synthesis. This property is crucial in the development of novel chemotherapeutic agents targeting cancer. Recent studies focus on synthesizing fused phenanthrene derivatives, including phenanthroindolizidines and phenanthroquinolizidine, for their cytotoxic potential against various carcinoma cell lines (Jhingran et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O2/c1-26-10-9-20-19(21(26)16-22(25(26)31)28-11-3-4-12-28)8-7-18-15-24(30)23(17-27(18,20)2)29-13-5-6-14-29/h18-25,30-31H,3-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWHQOQVWTTLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC(C(C5)O)N6CCCC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
CAS RN |
144209-33-6 |
Source


|
| Record name | Androstane-3,17-diol,2-(4- pyrrolidinyl)-16-(1- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

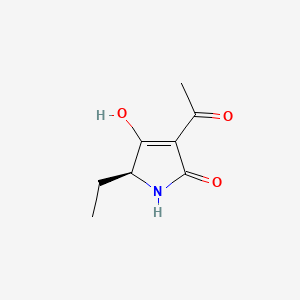
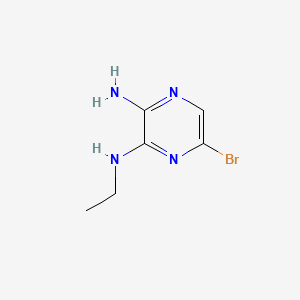
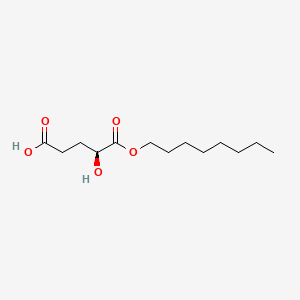
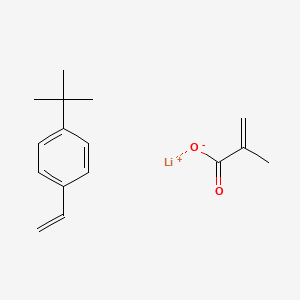
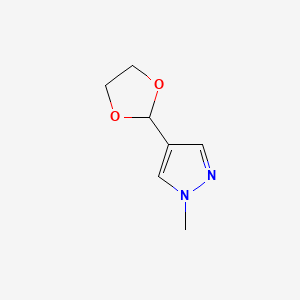
![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
![(S)-1-Methoxy-2-methyloxy-3-hydroxy-7-(trifluoroacetylamino)-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)
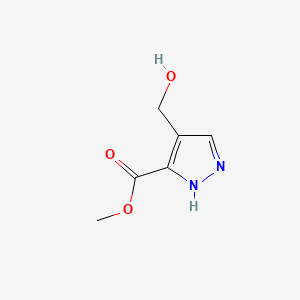

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)
